molecular formula C5H9NO B046091 Isobutyl isocyanate CAS No. 1873-29-6

Isobutyl isocyanate

Cat. No. B046091
CAS RN: 1873-29-6
M. Wt: 99.13 g/mol
InChI Key: NNZVKALEGZPYKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanates, including isobutyl isocyanate, has been a subject of research due to the hazardous nature of traditional methods that utilize phosgene. Alternative green synthetic methods have been explored to improve safety and environmental impact. The main industrial method for synthesizing isocyanates has been the phosgene route, but triphosgene methods and thermal decomposition of carbamates are promising alternatives for developing safer and greener synthetic routes (Wu Yong-gang, 2010). Furthermore, the synthesis of isocyanates from amines and carbonyl fluoride offers a feasible method under milder conditions and good yields, especially for isocyanates containing electron-withdrawing groups, making it appealing for industrial application (H. Quan et al., 2015).

Molecular Structure Analysis

The molecular structure of isobutyl isocyanate is characterized by the isocyanate group (-N=C=O) attached to an isobutyl group. This structure imparts reactivity that is central to its utility in chemical synthesis, particularly in forming urethane and urea linkages through reactions with alcohols and amines, respectively.

Chemical Reactions and Properties

Isobutyl isocyanate participates in various chemical reactions, including the synthesis of urea peptidomimetics through the Curtius rearrangement of amino acid azides. This method demonstrates the utility of isocyanates as building blocks in the synthesis of complex organic molecules (Basanagoud S. Patil et al., 2003). Additionally, isocyanate-based brush block copolymers have been synthesized for the rapid self-assembly into infrared-reflecting photonic crystals, showcasing the material science applications of isocyanates (G. Miyake et al., 2012).

Physical Properties Analysis

The physical properties of isobutyl isocyanate, such as boiling point, vapor pressure, and solubility in organic solvents, are influenced by its molecular structure. The isocyanate group contributes to the compound's volatility and reactivity, which are important considerations in handling and storage.

Chemical Properties Analysis

Isobutyl isocyanate's chemical properties are characterized by its high reactivity towards nucleophiles, such as water, alcohols, and amines. This reactivity underpins its widespread use in chemical synthesis, particularly in the production of polymers, elastomers, and other organic compounds. The development of non-phosgene methods for isocyanate synthesis reflects ongoing research into safer and more sustainable chemical practices (Peixue Wang et al., 2017).

Scientific Research Applications

1. Production of Polyurethanes

  • Application Summary: Isocyanates, including Isobutyl isocyanate, are key players in the production of polyurethanes (PUs), which are widely used in the plastics industry. The global market value of PUs reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% .
  • Methods of Application: The production of isocyanate compounds directly from biomass is highlighted in this field . The synthesis of biomass-based PUs is technically challenging, and the elimination of phosgene is considered key to the production of green PUs .

2. Synthesis of Blocked Isocyanates

  • Application Summary: Blocked isocyanates, which can include Isobutyl isocyanate, are used in non-traditional polyurethane-based polymer applications .
  • Methods of Application: The review discusses different examples of blocking groups, along with experimental considerations for their application . The analytical techniques used for the determination of deblocking temperature are also discussed .
  • Results or Outcomes: The importance of matching the analytical technique to the application of the blocked isocyanate is highlighted, with differences in material state and experimental parameters having a great impact on the deblocking temperature reported .

3. Bio-based Isocyanate Production

  • Application Summary: Isobutyl isocyanate is used in the production of bio-based isocyanates, which are gaining attention due to environmental concerns about fossil-based isocyanates . The production of isocyanate compounds directly from biomass is a key area of research .
  • Methods of Application: Various methods applied in the synthesis of bio-derived isocyanates are being explored . The main difficulties in the synthesis of biomass-based polyurethanes (PUs) are being addressed .

4. Production of Butanol Isomers

  • Application Summary: Isobutyl isocyanate is used in the production of butanol isomers (isobutanol and 1-butanol) from various biomass . Butanol is used in making pharmaceuticals, cosmetics, plastics, textiles, and fuel additives .
  • Methods of Application: Metabolic engineering of microbes, including yeast, cyanobacteria, clostridial, and other bacterial species, is adopted as an approach for removing limitations associated with the process and produces a cost-effective butanol in higher amounts .
  • Results or Outcomes: Recent research has shown a higher isobutanol titer produced by xylose via yeast expressing mitochondrial isobutanol biosynthetic pathways along with xylose isomerase assimilation and elimination of some competing pathways with isobutanol .

5. Production of Bio-Based Polyurethane Foams

  • Application Summary: Isobutyl isocyanate is used in the production of bio-based polyurethane foams . These foams are gaining attention due to environmental concerns about fossil-based polyurethane foams .
  • Methods of Application: The production of isocyanate compounds directly from biomass is a key area of research . Various methods applied in the synthesis of bio-derived isocyanates are being explored .

6. Production of Bio-Butanol

  • Application Summary: Isobutyl isocyanate is used in the production of bio-butanol, a biofuel produced from biomass feedstock by microbial activities . Butanol is used in making pharmaceuticals, cosmetics, plastics, textiles, and fuel additives .
  • Methods of Application: Metabolic engineering of microbes, including yeast, cyanobacteria, clostridial, and other bacterial species, is adopted as an approach for removing limitations associated with the process and produces a cost-effective butanol in higher amounts .
  • Results or Outcomes: Recently, a higher isobutanol titer 3.10 g/L was produced by xylose via yeast expressing mitochondrial isobutanol biosynthetic pathways along with xylose isomerase assimilation and elimination of some competing pathways with isobutanol .

Safety And Hazards

Isobutyl isocyanate is very toxic by ingestion, and may also be toxic by skin absorption and inhalation . It is a potent respiratory and skin sensitizer and a common cause of asthma and allergic contact dermatitis . Other adverse health effects are also associated with isocyanate exposure including cancer .

properties

IUPAC Name

1-isocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZVKALEGZPYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Record name ISOBUTYL ISOCYANATE
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DSSTOX Substance ID

DTXSID4075293
Record name Propane, 1-isocyanato-2-methyl-
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO]
Record name ISOBUTYL ISOCYANATE
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Record name Isobutyl isocyanate
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Product Name

Isobutyl isocyanate

CAS RN

1873-29-6
Record name ISOBUTYL ISOCYANATE
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Record name 1-Isocyanato-2-methylpropane
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Record name 2-Methylpropyl isocyanate
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Record name Isobutyl isocyanate
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Record name Propane, 1-isocyanato-2-methyl-
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Record name 2-METHYLPROPYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isobutyl isocyanate
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Isobutyl isocyanate
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Isobutyl isocyanate
Reactant of Route 4
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Isobutyl isocyanate
Reactant of Route 5
Isobutyl isocyanate
Reactant of Route 6
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Isobutyl isocyanate

Citations

For This Compound
57
Citations
A HOLM, C WENTRUP - Acta Chem. Scand, 1966 - actachemscand.org
… After 30 min the gas chromatogram showed a complex mixture containing mainly isobutyl isocyanate and no isobutyl cyanate. No attempt was made to identify the other components. …
Number of citations: 0 actachemscand.org
S Cyanate - ACTA CHEMICA SCANDINAVICA, 1966 - researchgate.net
… After 30 min the gas chromatogram showed a complex mixture containing mainly isobutyl isocyanate and no isobutyl cyanate. No attempt was made to identify the other components. …
Number of citations: 0 www.researchgate.net
M Gross, NK Whetzel, JE Folk - Journal of Biological Chemistry, 1975 - Elsevier
… by isobutyl isocyanate (Structure VI) may be explained on the basis of its structural similarity to these substrates. Thus, we conclude that inactivation by alkyl isocyanates is active site-…
Number of citations: 32 www.sciencedirect.com
C Christophersen, A Holm - Acta. Chem. Scand, 1970 - actachemscand.org
… 130 for 8 min before isomerization to isobutyl isocyanate was nearly complete.1 This difference in isomerization rate suggests an isomerization mechanism for 2-alkenyl cyanates …
Number of citations: 49 actachemscand.org
D Sun, J Cai, Y Yang, ZW Liang - Chemical Engineering Science, 2023 - Elsevier
… using area normalization method based on GC determined data; d The isobutylamine GC yield; e The selectivity of by-products such as N-isobutyl formamide and isobutyl isocyanate; f …
Number of citations: 0 www.sciencedirect.com
H Ulrich, AAR Sayigh - Angewandte Chemie International …, 1966 - Wiley Online Library
The reaction of 1,3‐disubstituted ureas and 1‐arylsulfonyl‐3‐alkylureas with phosgene permits the preparation of a number of isocyanates and sulfonyl isocyanates that had not …
Number of citations: 68 onlinelibrary.wiley.com
AK Baev, AK Baev - Specific Intermolecular Interactions of Nitrogenated …, 2014 - Springer
… group to the vaporization enthalpy of isobutyl isocyanate as equal to the energy contribution of … group from the vaporization enthalpy of isobutyl isocyanate, we determined the enthalpy …
Number of citations: 0 link.springer.com
D Sun, Y Yang, J Cai, Y Fang… - Industrial & Engineering …, 2023 - ACS Publications
Effective capture and utilization of CO 2 is critical to reduce greenhouse gas emissions and to reach the low-carbon economy target. Herein, bismuth oxides with four different …
Number of citations: 1 pubs.acs.org
M Chiba, EA Cherniak - Journal of Agriculture and Food Chemistry, 1978
Number of citations: 6
J MflLLER - ACTA CHEMICA SCANDINAVICA, 1966
Number of citations: 0

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